molecular formula C17H17NO5 B2364292 3-Ethoxy-4-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287290-56-4

3-Ethoxy-4-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2364292
CAS RN: 2287290-56-4
M. Wt: 315.325
InChI Key: VJGTZMNYAHYMMJ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(phenylmethoxycarbonylamino)benzoic acid is a chemical compound with the following structural formula: . It belongs to the class of benzoic acid derivatives and contains an ethoxy group (C2H5O) and a phenylmethoxycarbonylamino group (C6H5CH2OC(O)NH2).


Molecular Structure Analysis

The molecular formula of This compound is C9H10O4 . It consists of a benzene ring with an ethoxy group (C2H5O) attached at the 3-position and a phenylmethoxycarbonylamino group (C6H5CH2OC(O)NH2) at the 4-position.


Chemical Reactions Analysis

One notable reaction at the benzylic position is the protodeboronation . This process involves the removal of a benzylic hydrogen, resulting in the formation of a radical intermediate. For example, N-bromosuccinimide (NBS) can initiate this reaction, leading to the formation of succinimide .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 182.17 g/mol .

properties

IUPAC Name

3-ethoxy-4-(phenylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-2-22-15-10-13(16(19)20)8-9-14(15)18-17(21)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGTZMNYAHYMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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